

Spectroscopic Profile of Rhodium(III) Chloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: Rhodium(III) chloride

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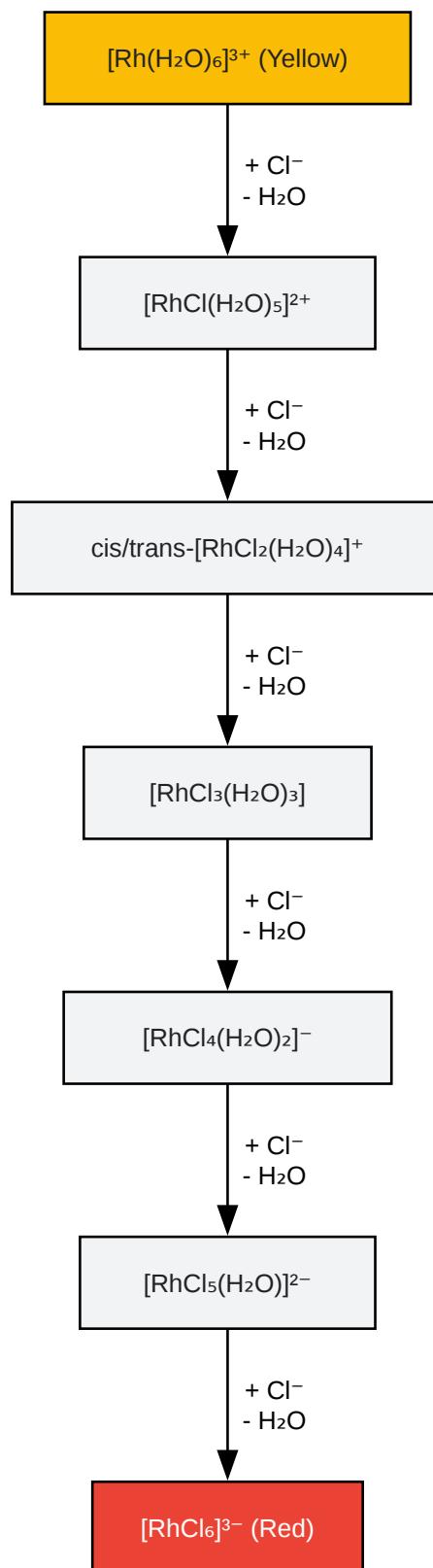
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Rhodium(III) chloride** (RhCl_3), a compound of significant interest in catalysis and medicinal chemistry. This document details key spectroscopic characteristics, experimental protocols for obtaining pertinent data, and visual representations of the underlying chemical processes and analytical workflows.

Overview of Rhodium(III) Chloride Speciation

Rhodium(III) chloride exists in both anhydrous and hydrated forms. The anhydrous form, RhCl_3 , is a red-brown solid insoluble in water, crystallizing in a monoclinic structure similar to YCl_3 and AlCl_3 .^[1] The commercially available and more commonly used form is the hydrated trihydrate, often represented as $\text{RhCl}_3(\text{H}_2\text{O})_3$.

In aqueous solutions, "rhodium trichloride hydrate" dissolves to form a complex mixture of chloro-aquo species. The equilibrium and relative proportions of these species are highly dependent on factors such as chloride concentration and the age of the solution.^{[1][2]} This dynamic speciation is the primary determinant of the solution's color, which can range from yellow to a deep "raspberry-red".^[1] The principal species identified in solution include $[\text{Rh}(\text{H}_2\text{O})_6]^{3+}$, $[\text{RhCl}(\text{H}_2\text{O})_5]^{2+}$, cis- and trans- $[\text{RhCl}_2(\text{H}_2\text{O})_4]^+$, and isomers of $[\text{RhCl}_3(\text{H}_2\text{O})_3]$.^[1] The interconversion of these species is a critical consideration in any spectroscopic analysis.



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Caption: Equilibrium of Rhodium(III) chloro-aquo species in aqueous solution.

Spectroscopic Data

The spectroscopic characterization of **Rhodium(III) chloride** is multifaceted, with each technique providing unique insights into its structure and behavior in different environments.

UV-Visible Spectroscopy

UV-Vis spectroscopy is instrumental in characterizing the various chloro-aquo complexes of Rh(III) in solution. The absorption maxima are sensitive to the coordination environment of the rhodium ion.

Species	λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Reference
$[\text{RhCl}_6]^{3-}$	510	4863	[3]
$[\text{RhCl}_5(\text{H}_2\text{O})]^{2-}$	490, 390	-	[4]
trans- $[\text{RhCl}_4(\text{H}_2\text{O})_2]^-$	475, 375	-	[4]
fac- $[\text{RhCl}_3(\text{H}_2\text{O})_3]$	428	-	[1]
cis- $[\text{RhCl}_2(\text{H}_2\text{O})_4]^+$	400	-	[1]
$[\text{RhCl}(\text{H}_2\text{O})_5]^{2+}$	370	-	[1]

Vibrational Spectroscopy (IR and Raman)

Infrared and Raman spectroscopy provide information on the vibrational modes of the Rh-Cl and Rh-O bonds.

Technique	Peak Position (cm^{-1})	Assignment	Reference
FT-Raman	Not specified	Rh-Cl stretches	[5]
ATR-IR	Data available	Hydrate vibrations	[6]

Note: Specific peak positions from publicly available spectra are limited. Researchers should refer to the cited databases for spectral plots.

¹⁰³Rh Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁰³Rh NMR is a powerful, albeit challenging, technique for identifying the different Rh(III) species in solution.[1][7] The chemical shifts are highly sensitive to the number and arrangement of chloride and water ligands in the coordination sphere.

Species	Chemical Shift (δ , ppm)	Reference
cis-[Rh ³⁵ Cl ₄ (H ₂ O) ₂] ⁻	163.05	[7]
[Rh(X)(PPh ₃) ₃] (X=Cl)	-4	[8]

Note: ¹⁰³Rh NMR is complicated by a low gyromagnetic ratio and large spectral widths, often necessitating specialized equipment and long acquisition times.[7][9]

X-ray Absorption Spectroscopy (XAS)

X-ray absorption techniques, such as EXAFS and XANES, provide detailed information about the local atomic structure and oxidation state of the rhodium center.

Technique	Key Findings	Reference
EXAFS	Confirmed the structure of [RhCl ₆] ³⁻ and cis-[RhCl ₄ (κ^2 -EG)] ⁻ complexes in ethylene glycol.	[7]
L ₃ -edge HERFD-XANES	Provides high-resolution data on the electronic structure of Rh compounds.	[10]
XPS	Rh 3d _{5/2} binding energy for RhCl ₃ -derived species on alumina is ~308.4 eV, indicative of Rh(III).	[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are representative protocols derived from the literature.

UV-Visible Spectroscopy Protocol

- Preparation of Stock Solution: Dissolve a known mass of $\text{RhCl}_3 \cdot 3\text{H}_2\text{O}$ (e.g., 0.255 mg/mL) to make a 100 ppm Rh(III) solution) in deionized water or a specific concentration of HCl to control speciation.[3]
- Sample Preparation: Prepare a series of dilutions from the stock solution. For speciation studies, vary the concentration of HCl (e.g., from 0.5 M to 8 M) while keeping the Rh(III) concentration constant (e.g., 2.4×10^{-3} M).[4] Allow solutions to equilibrate, noting that speciation can be time-dependent.[1]
- Instrumentation: Use a calibrated dual-beam UV-Visible spectrophotometer.
- Data Acquisition: Record the absorbance spectra over a range of 350–800 nm, using the corresponding solvent (e.g., deionized water or the specific HCl solution) as a reference.[4]

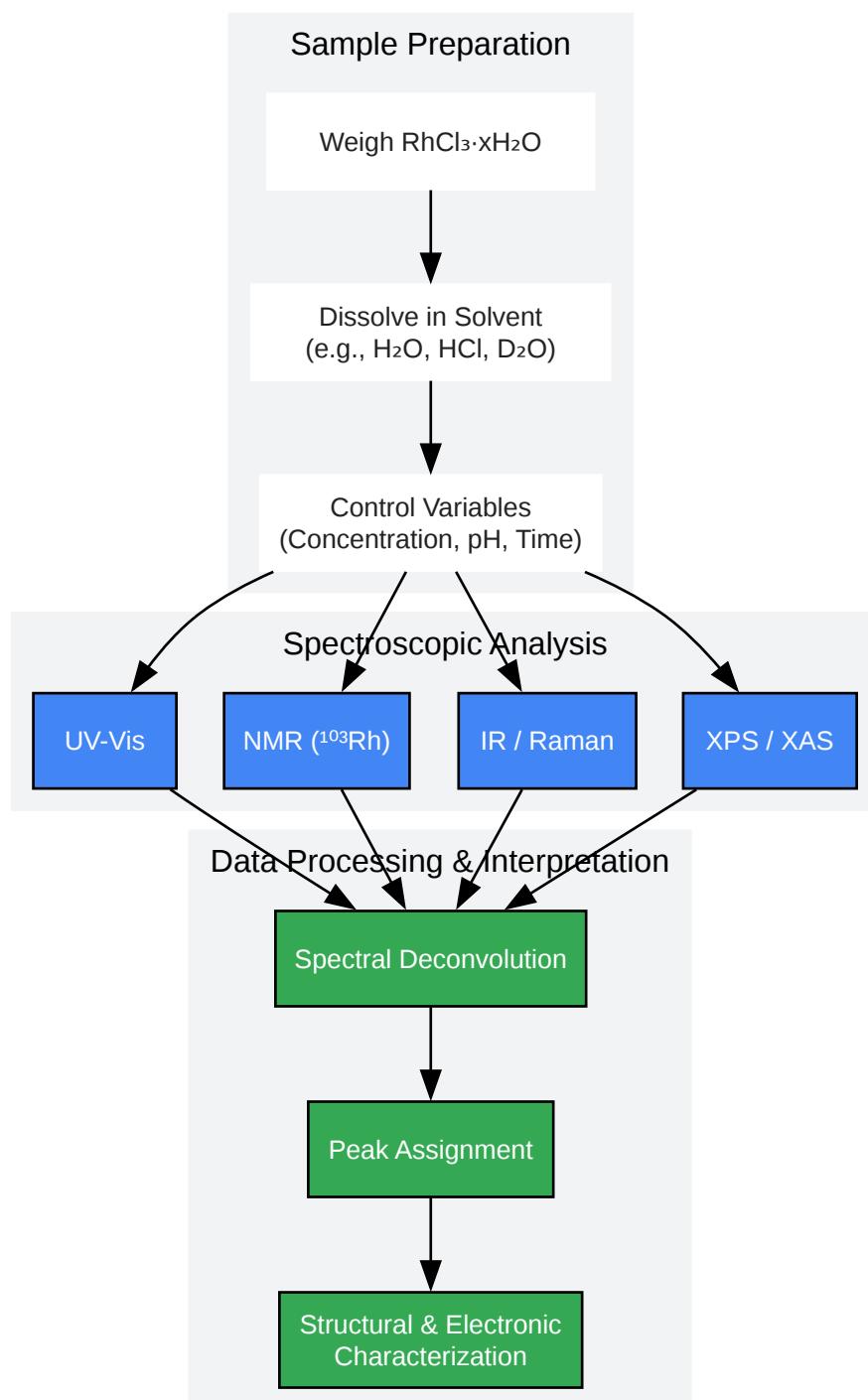
^{103}Rh NMR Spectroscopy Protocol

- Sample Preparation: Prepare a concentrated solution of the Rh(III) complex in a suitable solvent (e.g., D_2O for aqueous species). For referencing, a solution of $0.443 \text{ mol}\cdot\text{L}^{-1}$ $\text{RhCl}_3 \cdot x\text{H}_2\text{O}$ in D_2O can be used to calibrate the chemical shift of the cis- $[\text{Rh}^{35}\text{Cl}_4(\text{H}_2\text{O})_2]^-$ isotopologue to 163.05 ppm.[7]
- Instrumentation: A high-field NMR spectrometer equipped with a probe tunable to the low frequency of ^{103}Rh (approximately 3.19 MHz at a field of 2.35 T) is required.
- Data Acquisition: Due to the low receptivity and long relaxation times of the ^{103}Rh nucleus, long acquisition times with high-power pulses are often necessary.[7] Data is referenced against the recommended IUPAC Ξ value for ^{103}Rh (3.186447 MHz).[7]

X-ray Photoelectron Spectroscopy (XPS) Protocol

- Sample Preparation: For solid samples, press the material into a pellet or mount the powder on a sample holder. For supported catalysts, a model support like an aluminum foil with a thin alumina layer can be used, with the Rh species adsorbed from an aqueous solution.[11]

- **Instrumentation:** An XPS system with a monochromatic X-ray source (e.g., Al K α) is used.
- **Data Acquisition:** Acquire survey scans to identify all elements present, followed by high-resolution scans over the Rh 3d, Cl 2p, and O 1s regions. Calibrate the binding energy scale to a reference peak (e.g., adventitious C 1s at 284.8 eV).
- **Data Analysis:** Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to determine the binding energies and relative atomic concentrations of the different chemical states.



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Caption: General experimental workflow for spectroscopic analysis of $\text{RhCl}_3 \cdot x\text{H}_2\text{O}$.

Conclusion

The spectroscopic characterization of **Rhodium(III) chloride** is fundamentally linked to understanding its speciation in solution. A multi-technique approach, combining UV-Vis, NMR, vibrational, and X-ray spectroscopies, is essential for a complete picture. This guide provides the foundational data and methodologies to assist researchers in designing experiments and interpreting the complex, yet informative, spectroscopic signatures of this versatile compound.

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